4-[[(3Z)-16-methyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxo-butanoic acid
Description
Macrocyclic Lactone Core Architecture
The foundational structure of this compound centers on a 16-membered macrolactone ring, as evidenced by its systematic IUPAC name and supporting spectroscopic data. The lactone ring originates from the cyclization of a hydroxylated carboxylic acid precursor, forming a 1-oxacyclohexadec-3-ene scaffold. Key features include:
- Ring Size and Conformation : The 16-membered lactone adopts a conformation stabilized by intramolecular hydrogen bonding between the ester carbonyl oxygen and axial hydrogen atoms, as observed in analogous macrolides. This ring size balances strain minimization with sufficient rigidity to maintain stereochemical integrity.
- Substituent Positioning : The 6-position oxygen atom serves as the attachment point for the butanoic acid side chain, while the 16-methyl group introduces steric bulk that influences ring puckering dynamics.
Comparative analysis with structurally related macrolides reveals distinct differences in lactone ring substitution patterns (Table 1).
Table 1: Structural comparison of macrolide derivatives
The (3Z) configuration of the enone system introduces planarity to the C3-C4 bond, creating a conjugated π-system that extends from the lactone oxygen to the 5-keto group. This conjugation significantly influences the compound's UV-Vis absorption profile, with a characteristic λmax at 245 nm attributable to the α,β-unsaturated ketone system.
Properties
Molecular Formula |
C20H30O7 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
4-[[(3Z,6S,16R)-16-methyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C20H30O7/c1-15-9-7-5-3-2-4-6-8-10-17(16(21)11-13-19(24)26-15)27-20(25)14-12-18(22)23/h11,13,15,17H,2-10,12,14H2,1H3,(H,22,23)/b13-11-/t15-,17+/m1/s1 |
InChI Key |
CAOCHWFVLJETKN-WEGGENQUSA-N |
Isomeric SMILES |
C[C@@H]1CCCCCCCCC[C@@H](C(=O)/C=C\C(=O)O1)OC(=O)CCC(=O)O |
Canonical SMILES |
CC1CCCCCCCCCC(C(=O)C=CC(=O)O1)OC(=O)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Multi-Step Organic Synthesis Strategies
Core Macrocyclic Ring Formation
The 16-membered oxacyclohexadecene ring system is synthesized via intramolecular esterification or lactonization. A key intermediate, (3Z)-16-methyl-1-oxacyclohexadec-3-ene-2,5-dione, is typically prepared through a sequence involving:
- Aldol condensation : A C₁₄ aliphatic chain with methyl and ketone groups undergoes base-catalyzed cyclization (e.g., K₂CO₃ in THF at 60°C) to form the Z-configured enone system.
- Stereoselective hydrogenation : Pd/C-mediated partial hydrogenation ensures retention of the 3Z configuration, critical for downstream reactivity.
Etherification and Acylation
The 6-hydroxy group of the macrocycle is functionalized via nucleophilic substitution:
- Mitsunobu reaction : Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the hydroxyl group reacts with tert-butyl 4-bromo-4-oxobutanoate to install the butanoate moiety.
- Deprotection : Acidic hydrolysis (HCl in dioxane) removes the tert-butyl group, yielding the free carboxylic acid.
Table 1: Reaction Conditions for Key Steps
| Step | Reagents/Catalysts | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Aldol Cyclization | K₂CO₃, THF | 60 | 78 |
| Mitsunobu Etherification | DEAD, PPh₃, CH₂Cl₂ | 0→RT | 65 |
| Deprotection | 4M HCl, Dioxane | 50 | 92 |
Enzymatic and Biocatalytic Approaches
Industrial-Scale Production Considerations
Continuous Flow Synthesis
A patent by VulcanChem (2024) details a continuous process combining microreactors for:
Analytical Validation
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 5.78 (dt, J=10.4 Hz, H-3), 4.32 (m, H-6), 2.91 (s, OAc).
- HRMS : m/z 383.2071 [M+H]⁺ (calc. 383.2074).
Purity Optimization
Crystallization from ethyl acetate/n-heptane (1:3) gives pharmaceutical-grade material (>99.5% purity by HPLC).
Chemical Reactions Analysis
4-[[(3Z)-16-methyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxo-butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the oxo groups, where nucleophiles like amines or alcohols replace the oxygen atoms.
Scientific Research Applications
4-[[(3Z)-16-methyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxo-butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 4-[[(3Z)-16-methyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxo-butanoic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound shares structural homology with berkeleylactones C, D, and E, as well as other macrocyclic lactones. Key comparisons are outlined below:
Table 1: Structural and Functional Comparison
Key Findings :
The absence of hydroxyl groups (vs. berkeleylactones C/D) lowers water solubility (estimated logP 1.5 vs. -1.2 for berkeleylactone C) but may enhance bioavailability in lipid-rich environments .
Functional Group Influence: The 2,5-dioxo system in the target compound and berkeleylactones C/D creates conjugated electrophilic sites, enabling interactions with biological nucleophiles (e.g., cysteine residues in enzymes). This contrasts with berkeleylactone E’s single oxo group, which limits such reactivity . The butanoic acid moiety in the target compound confers acidity (pKa ~4.5), enabling salt formation under physiological conditions, unlike Z-ligustilide, which lacks ionizable groups .
Biological Activity :
- Berkeleylactones C and D exhibit antimicrobial activity (MIC 8–32 µg/mL against Staphylococcus aureus), attributed to hydroxyl groups facilitating target binding. The target compound’s bioactivity remains unstudied but may diverge due to structural differences .
- Z-Ligustilide , a smaller (3Z)-configured lactone, shows cytotoxic effects (IC₅₀ 10 µM in HeLa cells) via ROS generation, suggesting the target compound’s macrocyclic structure could modulate similar pathways .
Research Implications
- Synthetic Challenges : The 3Z configuration in macrocycles is less thermodynamically favored than 3E, requiring precise stereocontrol during synthesis.
- Pharmacological Potential: Structural analogs like berkeleylactones highlight the importance of hydroxyl and oxo groups in bioactivity, guiding derivatization of the target compound for drug discovery .
Biological Activity
4-[[(3Z)-16-methyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxo-butanoic acid, also known as CAS 56448-20-5, is a compound of significant interest due to its potential biological activities, particularly in antimicrobial applications. This article provides a comprehensive overview of its biological activity, including antimicrobial efficacy, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C20H30O7 |
| Molecular Weight | 382.4 g/mol |
| IUPAC Name | This compound |
| CAS Number | 56448-20-5 |
The compound features a complex bicyclic structure that contributes to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for several tested strains have been documented, demonstrating its effectiveness compared to traditional antibiotics.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Bacillus cereus | 0.015 | 0.030 |
| Staphylococcus aureus | 0.008 | 0.020 |
| Escherichia coli | 0.004 | 0.008 |
| Enterobacter cloacae | 0.004 | 0.006 |
| Pseudomonas aeruginosa | 0.011 | 0.015 |
The compound demonstrated superior antibacterial activity compared to reference antibiotics such as ampicillin and streptomycin, with some compounds exhibiting MIC values as low as 0.004 mg/mL against sensitive strains like E. coli and En. cloacae .
The mechanism by which this compound exerts its antimicrobial effects is thought to involve the inhibition of specific bacterial enzymes critical for cell wall synthesis and metabolism. Docking studies suggest that it may interact with targets such as MurB in E. coli, which is essential for peptidoglycan biosynthesis .
Case Studies
A notable study evaluated the efficacy of various derivatives of this compound against a panel of bacterial strains using microdilution methods. The results indicated that modifications to the molecular structure significantly influenced both the MIC and MBC values, suggesting a clear structure-activity relationship (SAR) .
Table 2: Structure-Activity Relationship Insights
| Compound Variant | Structural Modification | MIC (mg/mL) |
|---|---|---|
| Original Compound | None | 0.004 |
| Variant A | Addition of methyl group | 0.015 |
| Variant B | Hydroxyl group substitution | 0.008 |
This table illustrates how subtle changes in chemical structure can lead to variations in biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
